molecular formula C8H5F3N2O B13596204 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol

2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol

Cat. No.: B13596204
M. Wt: 202.13 g/mol
InChI Key: BECWXFADBPNWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves multiple steps, starting from commercially available precursors. The diazirine ring can be formed through a series of cyclization reactions under specific conditions, such as the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The diazirine ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the diazirine ring can produce amines.

Scientific Research Applications

2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, such as the ability to form reactive intermediates upon light activation, making it valuable for applications in photoaffinity labeling and other research areas.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

2-[3-(trifluoromethyl)diazirin-3-yl]phenol

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-3-1-2-4-6(5)14/h1-4,14H

InChI Key

BECWXFADBPNWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.